2-Chloro-4-phenylquinoline
Overview
Description
2-Chloro-4-phenylquinoline is a chemical compound with the molecular formula C15H10ClN . It is used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
This compound can be synthesized by Friedlander condensation reaction . The reaction involves the use of 4-phenylquinoline and thionyl chloride, followed by treatment with sulfuric acid.Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing bicyclic compound, with a chlorine atom at the 2-position and a phenyl group at the 4-position .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been harnessed via expeditious synthetic approaches . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 239.7 . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Amination in Derivatives
Research on 4-chloro-2-arylquinoline compounds has revealed the potential of amination using amide solvents. A study by Tsai et al. (2008) explored the synthesis of novel 4-amino-2-phenylquinoline derivatives, highlighting the influence of steric and electronic effects on the amination process. The derivatives showed varying yields proportional to the ease of amide dissociation (Tsai et al., 2008).
Antimicrobial Properties
Sarveswari and Vijayakumar (2016) synthesized 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones using microwave-assisted synthesis. These compounds displayed significant antimicrobial activities against various Gram-negative and Gram-positive bacteria, as well as fungal organisms (Sarveswari & Vijayakumar, 2016).
Antioxidant and Anti-diabetic Potential
Murugavel et al. (2017) synthesized novel chloroquinoline derivatives, which were analyzed for their antioxidant activity. These derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, demonstrated promising antioxidant properties, potentially reducing high glucose levels in the human body. The study also explored their binding interaction with DNA and potential as anti-diabetic agents (Murugavel et al., 2017).
Antidepressant Drug Development
Alhaider, Abdelkader, and Lien (1985) investigated 4-phenylquinoline derivatives as potential antidepressants. Their research involved modifications of substituents at the 2-position of the quinoline ring, leading to the synthesis of derivatives with promising antidepressant activities (Alhaider, Abdelkader, & Lien, 1985).
Photophysical Properties for Sensing Applications
Maity et al. (2018) studied 2-phenylquinoline's unique properties for sensing applications. Their research demonstrated the compound's potential as a fluorescent pH sensor and for the selective detection of trace amounts of 2,4,6-trinitrophenol in water (Maity et al., 2018).
Safety and Hazards
Safety measures should be taken while handling 2-Chloro-4-phenylquinoline. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn, and the substance should be used only in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
2-Chloro-4-phenylquinoline is a derivative of quinoline, a heterocyclic compound that has been used as a scaffold for drug development . Quinoline and its derivatives have been found to have a variety of therapeutic activities, including antimicrobial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . .
Mode of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, achieved through different mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of biological and pharmacological activities .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 .
Result of Action
Quinoline derivatives have been associated with a wide range of biological and pharmacological activities . For instance, some quinoline derivatives have shown significant antileishmanial activity against promastigotes and intracellular amastigotes .
Action Environment
The compound’s high gastrointestinal absorption and bbb permeability suggest that it may be influenced by factors such as ph and the presence of other substances in the gastrointestinal tract .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-phenylquinoline, like other quinolines, can participate in both electrophilic and nucleophilic substitution reactions . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the biochemical context. Quinoline derivatives are known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-4-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMBUODDCOAJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367975 | |
Record name | 2-chloro-4-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-56-1 | |
Record name | 2-chloro-4-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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